molecular formula C7H7ClO2S2 B2457316 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 866131-06-8

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Cat. No.: B2457316
CAS No.: 866131-06-8
M. Wt: 222.7
InChI Key: DVUJFNYCWZSBJI-UHFFFAOYSA-N
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Description

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a heterocyclic compound with the molecular formula C7H7ClO2S2. This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The compound has been shown to have high anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic potential . This suggests that it may target enzymes or receptors involved in these biological processes.

Mode of Action

It is suggested that it may inhibit cystinyl aminopeptidase , an enzyme involved in the regulation of various physiological processes, including inflammation and pain perception.

Biochemical Pathways

The compound’s interaction with its targets likely affects several biochemical pathways. Given its potential anti-inflammatory and antiarthritic effects , it may influence pathways related to inflammation and immune response.

Result of Action

Given its potential anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic effects , it may modulate cellular processes related to these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the chlorination of 5,6-dihydro-4H-thieno[2,3-b]thiopyran followed by oxidation to introduce the dioxide functionality . Specific reaction conditions, such as the use of chlorinating agents and oxidizing agents, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form sulfoxides or sulfones.

    Reduction: Removal of oxygen atoms to revert to the parent thiopyran structure.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the parent compound .

Scientific Research Applications

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Utilized in the development of pharmaceutical agents, particularly in the treatment of glaucoma.

    Industry: Employed in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • (4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide
  • (4S,6S)-N-Ethyl-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine 7,7-dioxide

Uniqueness

4-chloro-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific chlorine substitution and dioxide functionality, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUJFNYCWZSBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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